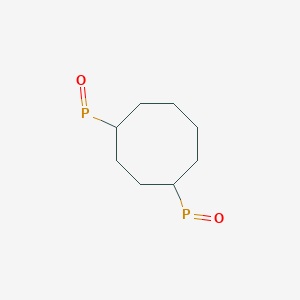
1,4-Diphosphorosocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphosphorosocyclooctane is a unique organophosphorus compound characterized by a cyclic structure containing phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphosphorosocyclooctane can be synthesized through several methods. One common approach involves the reaction of cyclooctatetraene with phosphorus trichloride in the presence of a base, such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphosphorosocyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the parent phosphine.
Substitution: The phosphorus atoms in the ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typical reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Parent phosphine.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
1,4-Diphosphorosocyclooctane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Diphosphorosocyclooctane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A cyclic ether with similar structural features but different chemical properties.
1,4-Dithiothreitol: A compound with sulfur atoms in the ring, used in biochemical applications.
Uniqueness
1,4-Diphosphorosocyclooctane is unique due to the presence of phosphorus atoms in its cyclic structure, which imparts distinctive reactivity and coordination properties. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with various metal centers.
Properties
CAS No. |
917599-55-4 |
|---|---|
Molecular Formula |
C8H14O2P2 |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1,4-diphosphorosocyclooctane |
InChI |
InChI=1S/C8H14O2P2/c9-11-7-3-1-2-4-8(12-10)6-5-7/h7-8H,1-6H2 |
InChI Key |
BDSPIYROGCXIIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CCC(C1)P=O)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


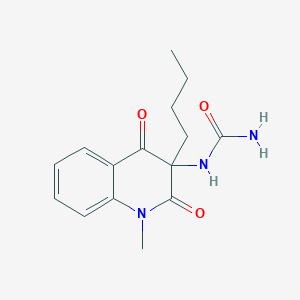
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)

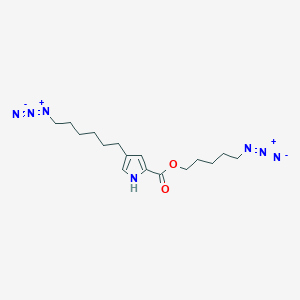
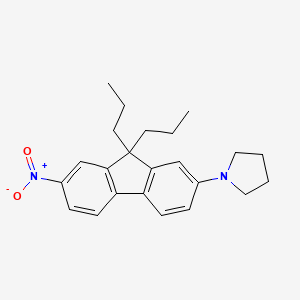
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
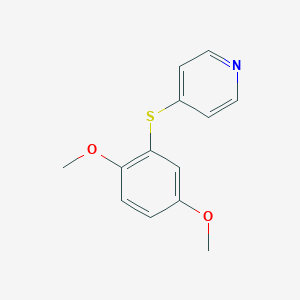
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
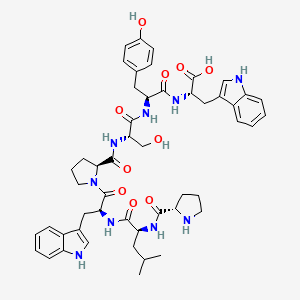
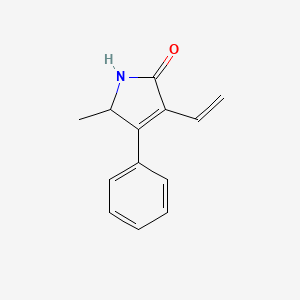
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
